Cas no 1344936-52-2 ((1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol)

(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol derivative featuring a chloro-fluorophenyl moiety, which serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The (R)-enantiomer exhibits high stereochemical purity, making it particularly useful for the preparation of optically active compounds. Its structural framework, combining halogenated aromatic and hydroxyl functional groups, allows for versatile reactivity in coupling reactions, reductions, and derivatizations. This compound is often employed in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to impart chirality and enhance binding specificity. Its stability under standard conditions and compatibility with common reagents further underscore its utility in fine chemical and medicinal chemistry research.
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol structure
1344936-52-2 structure
Product Name:(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
CAS No:1344936-52-2
MF:C8H8ClFO
MW:174.599925041199
CID:4591181
PubChem ID:71691584
Update Time:2025-06-15

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
    • Benzenemethanol, 5-chloro-2-fluoro-α-methyl-, (αR)-
    • EN300-121242
    • SCHEMBL23489755
    • Z1245781311
    • 1344936-52-2
    • G48636
    • AKOS017508469
    • (1R)-1-(5-chloro-2-fluorophenyl)ethanol
    • Inchi: 1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
    • InChI Key: JVLFRWYYFHKPPT-RXMQYKEDSA-N
    • SMILES: [C@@H](C1C=C(Cl)C=CC=1F)(O)C

Computed Properties

  • Exact Mass: 174.0247707g/mol
  • Monoisotopic Mass: 174.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Introduction to (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and Its Significance in Modern Chemical Biology

The compound with the CAS number 1344936-52-2 is a highly intriguing molecule known by its systematic name, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This chiral alcohol has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications in drug discovery and molecular research. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the stereogenic center at the ethanol moiety, makes this compound a versatile scaffold for developing novel bioactive molecules.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways through precise targeting. The structural motifs present in (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol are particularly well-suited for this purpose. The chloro group can serve as a hydrogen bond acceptor, enhancing binding affinity to biological targets, while the fluoro group can influence metabolic stability and pharmacokinetic properties. These features have made this compound a valuable tool in the chemist's arsenal for designing molecules with enhanced efficacy and selectivity.

One of the most exciting areas of research involving (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The ability to selectively inhibit specific kinases has been a major focus of drug discovery efforts over the past decade. The structural framework of this compound allows for fine-tuning of interactions with kinase active sites, making it an excellent candidate for designing potent and selective inhibitors.

Recent studies have demonstrated that derivatives of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol exhibit promising activity against several kinases, including those involved in tumor growth and progression. For instance, modifications to the aromatic ring or the ethanol moiety have been shown to enhance binding affinity and reduce off-target effects. These findings highlight the potential of this compound as a lead molecule for further development into therapeutic agents.

The stereochemistry of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is another critical aspect that contributes to its biological activity. The (R)-configuration at the chiral center influences how the molecule interacts with biological targets, affecting both potency and selectivity. Advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure forms of this compound, which is essential for studying its biological effects without interference from racemic impurities.

In addition to its applications in drug discovery, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has found utility in other areas of chemical biology. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules, such as protease inhibitors and antiviral agents. The ability to functionalize both the aromatic ring and the ethanol group provides chemists with a high degree of flexibility in designing molecules with specific biological activities.

The synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has been refined through various synthetic strategies, including cross-coupling reactions and catalytic hydrogenation. These methods have enabled researchers to produce large quantities of the compound with high purity, facilitating its use in both academic research and industrial applications. The development of efficient synthetic routes has also contributed to reducing costs and improving scalability, making this compound more accessible for widespread use.

The impact of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol on modern chemical biology cannot be overstated. Its unique structural features and versatile applications have made it a cornerstone in the development of novel bioactive molecules. As research continues to uncover new biological targets and therapeutic opportunities, compounds like this will play an increasingly important role in advancing our understanding of disease mechanisms and developing effective treatments.

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